molecular formula C6H5Cl2NO B3189130 3-Amino-2,6-dichlorophenol CAS No. 28165-63-1

3-Amino-2,6-dichlorophenol

Cat. No.: B3189130
CAS No.: 28165-63-1
M. Wt: 178.01 g/mol
InChI Key: NMYVUWQZPPDNPV-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and an amino group is substituted at the 3 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2,6-dichlorophenol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol in the presence of platinum deposited on carbon. This reaction is carried out in a diethylene glycol ether solvent under controlled temperature conditions to avoid the instability of the nitro derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of platinum on carbon as a catalyst is preferred due to its efficiency in promoting the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-Amino-2,6-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

  • 2,6-Dichlorophenol
  • 4-Amino-2,6-dichlorophenol
  • 2,4-Dichlorophenol

Comparison: 3-Amino-2,6-dichlorophenol is unique due to the presence of both amino and dichloro substituents on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,6-dichlorophenol is primarily used as an intermediate in chemical synthesis, the amino group in this compound allows for additional reactivity and potential biological activity .

Properties

IUPAC Name

3-amino-2,6-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYVUWQZPPDNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,6-dichlorophenol
Reactant of Route 2
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3-Amino-2,6-dichlorophenol
Reactant of Route 3
3-Amino-2,6-dichlorophenol
Reactant of Route 4
3-Amino-2,6-dichlorophenol
Reactant of Route 5
3-Amino-2,6-dichlorophenol
Reactant of Route 6
3-Amino-2,6-dichlorophenol

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